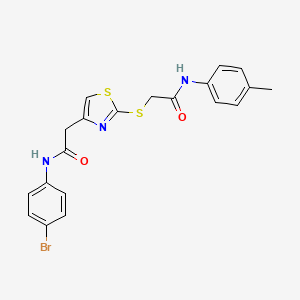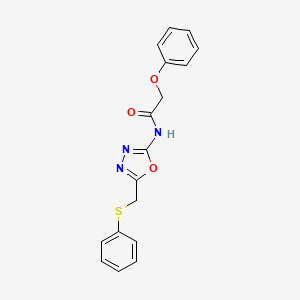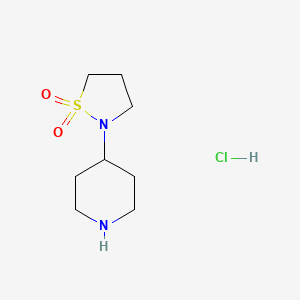![molecular formula C8H16ClN B2735479 1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride CAS No. 2241141-55-7](/img/structure/B2735479.png)
1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives via the aza-Prins reaction showcases the utility of related azabicyclo compounds in creating complex organic molecules. This method provides a new route toward asymmetric synthesis of functionalized bicyclic compounds in a highly selective manner (Alejandro Mahía et al., 2017).
Light-Promoted Cycloadditions
Visible-light-promoted [2 + 2] cycloaddition reactions between 1,4-dihydropyridines and olefins have been developed, leveraging the structural attributes of azabicyclo compounds. This technique is notable for its regio- and diastereoselectivity, generating products with strained structures and multiple quaternary centers, demonstrating the role of energy transfer in synthetic applications (Chengfeng Wang & Zhan Lu, 2017).
Green Chemistry Catalysts
1,4-Diazabicyclo[2.2.2]octane derivatives serve as efficient catalysts in various organic transformations. For instance, silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride has been used as a heterogeneous catalyst for the synthesis of 4H-benzo[b]pyran derivatives, highlighting its role in promoting environmentally friendly chemical reactions (A. Hasaninejad et al., 2011).
Ferroelectric Materials
Homochiral 1,4-diazabicyclo[2.2.2]octane derivatives have been identified as key components in high-temperature enantiomeric ferroelectrics. This discovery introduces a new class of materials with potential applications in electronic devices, showcasing the structural versatility of azabicyclo compounds in material science (Da‐Wei Fu et al., 2020).
Michael Addition Catalysis
A dabco-based ionic liquid has been developed as a catalyst for the Michael addition of active methylene compounds to α, β-unsaturated carboxylic esters and nitriles. This example underscores the role of azabicyclo derivatives in facilitating clean and efficient synthetic pathways in organic chemistry (Sanjoy Keithellakpam & Warjeet S. Laitonjam, 2014).
Eigenschaften
IUPAC Name |
1-methyl-2-azabicyclo[2.2.2]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8-4-2-7(3-5-8)6-9-8;/h7,9H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOUMBMJMMJETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)CN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

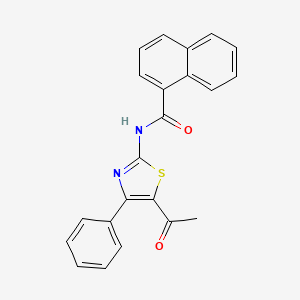

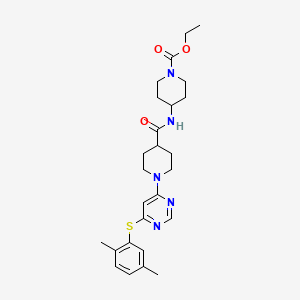
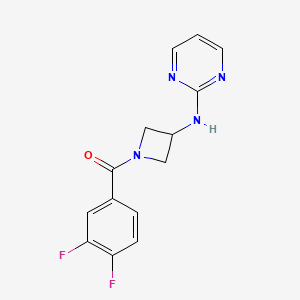

![6-Ethyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2735406.png)
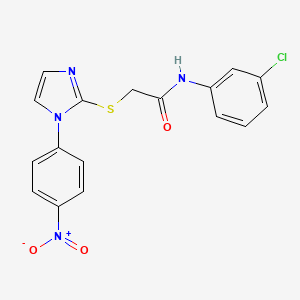
![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2735411.png)
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2735412.png)

